molecular formula C3H2ClF3O B1585683 1-Chloro-3,3,3-trifluoroacetone CAS No. 431-37-8

1-Chloro-3,3,3-trifluoroacetone

Cat. No.: B1585683
CAS No.: 431-37-8
M. Wt: 146.49 g/mol
InChI Key: OONJVQFMOZAXOI-UHFFFAOYSA-N
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Description

1-Chloro-3,3,3-trifluoroacetone (also known as 1-chloro-3,3,3-trifluoropropanone) is a versatile, highly reactive compound used in a variety of scientific applications, including organic synthesis, medicinal chemistry, and biochemistry. It is a colorless liquid that is insoluble in water and has a boiling point of 78°C. This compound has a wide range of uses due to its unique properties, and its ability to react with a variety of different compounds.

Scientific Research Applications

  • Synthesis of Trifluorolactic Acid Derivatives 1-Chloro-3,3,3-trifluoroacetone and related compounds have been used in the synthesis of industrially important trifluorolactic acid derivatives. For instance, trifluorolactic acid is obtained through the hydrolysis of its dichloro analog under basic conditions. Additionally, α-substituted trifluorolactic acid derivatives, such as α-methyltrifluorolactic acid and Mosher’s acid, are produced by reacting the trichloro analog with carbon nucleophiles followed by subsequent transformation (Ishii et al., 2004).

  • Oppenauer Oxidation of Secondary Alcohols The compound is also employed as a hydride-acceptor in the Oppenauer oxidation of secondary alcohols. This process allows for the selective oxidation of secondary alcohols in the presence of primary alcohols, indicating its potential in specific chemical reactions (Mello et al., 2007).

  • Generation of Trifluoropropynyllithium An innovative method for generating 3,3,3-trifluoro-propynyllithium involves treating a trifluoromethyl-substituted enol tosylate, derived from 1,1-dichloro-3,3,3-trifluoroacetone, with butyllithium. This process facilitates the synthesis of trifluoromethyl-containing tri- and tetrasubstituted allenes (Shimizu et al., 2007).

  • Generation of Halogenated Enolates Sequential chlorination/fluorination of aromatic trifluoroacetylated ketones yields hydrates used in the synthesis of ketones and alkenes exhibiting a terminal bromochlorofluoromethyl group. These hydrates undergo detrifluoroacetylative cleavage and subsequent bromination, illustrating the versatility of this compound in complex chemical transformations (Balaraman et al., 2016).

  • Chemical Sensing Applications Derivatives of this compound, such as methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, have been prepared for use in the optical detection of various amines. These compounds react with amines to form adducts with blue-shifted absorption bands, indicating potential use in chemical sensing applications (Tamiaki et al., 2013).

Properties

IUPAC Name

3-chloro-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF3O/c4-1-2(8)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONJVQFMOZAXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378738
Record name 1-CHLORO-3,3,3-TRIFLUOROACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-37-8
Record name 1-CHLORO-3,3,3-TRIFLUOROACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1,1,1-trifluoroacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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